molecular formula C10H8BrClN2O B1408920 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol CAS No. 1593966-28-9

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1408920
CAS No.: 1593966-28-9
M. Wt: 287.54 g/mol
InChI Key: CBLOSVKXHPKQFE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 4-bromo-2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The bromo and chloro substituents on the benzyl group can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-one.

    Reduction: Formation of 1-(4-Hydroxybenzyl)-1H-pyrazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: A simpler analog with similar substituents but lacking the pyrazole ring.

    4-Bromo-2-chlorobenzonitrile: Another related compound with a nitrile group instead of the pyrazole ring.

    4-Bromo-2-chlorobenzyl alcohol: A compound with a hydroxyl group on the benzyl moiety.

Uniqueness: 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is unique due to the presence of both the pyrazole ring and the 4-bromo-2-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLOSVKXHPKQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

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